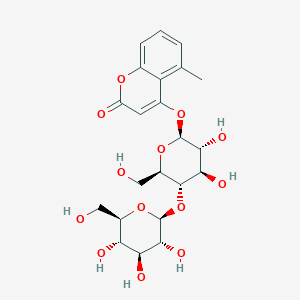

5-Methylcoumarin-4-cellobioside

Description

Structure

3D Structure

Properties

CAS No. |

109974-31-4 |

|---|---|

Molecular Formula |

C22H28O13 |

Molecular Weight |

500.4 g/mol |

IUPAC Name |

4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methylchromen-2-one |

InChI |

InChI=1S/C22H28O13/c1-8-3-2-4-9-14(8)10(5-13(25)31-9)32-21-19(30)17(28)20(12(7-24)34-21)35-22-18(29)16(27)15(26)11(6-23)33-22/h2-5,11-12,15-24,26-30H,6-7H2,1H3/t11-,12-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 |

InChI Key |

HKXDQRBBOHHCKP-KGGQWWQZSA-N |

SMILES |

CC1=C2C(=CC=C1)OC(=O)C=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Isomeric SMILES |

CC1=C2C(=CC=C1)OC(=O)C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=O)C=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Other CAS No. |

109974-31-4 |

Synonyms |

5-MCCB 5-methylcoumarin-4-cellobioside |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylcoumarin-4-cellobioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Methylcoumarin-4-cellobioside, a novel coumarin glycoside with potential applications in drug discovery and development. Coumarins are a well-established class of naturally occurring compounds known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticoagulant properties. Glycosylation of coumarins can significantly modulate their bioavailability, solubility, and biological activity, making the synthesis of novel coumarin glycosides a promising avenue for the development of new therapeutic agents.

This document outlines a detailed, multi-step synthesis beginning with the preparation of the aglycone, 5-methyl-4-hydroxycoumarin, followed by the protection of the disaccharide, cellobiose. The core of the synthesis involves the glycosylation of the coumarin aglycone with the protected cellobiosyl donor via a Koenigs-Knorr reaction, and concludes with the deprotection of the glycoside to yield the final product. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway and experimental workflow to aid researchers in the practical execution of this synthesis.

I. Proposed Synthesis Pathway

The proposed synthesis of this compound is a four-step process:

-

Synthesis of the Aglycone: Preparation of 5-methyl-4-hydroxycoumarin via a Pechmann condensation reaction.

-

Protection of the Glycosyl Donor: Acetylation of cellobiose to yield per-O-acetylated cellobiose, which is then converted to the glycosyl bromide.

-

Glycosylation: Coupling of 5-methyl-4-hydroxycoumarin with the protected cellobiosyl bromide using the Koenigs-Knorr reaction.

-

Deprotection: Removal of the acetyl protecting groups from the cellobioside moiety to afford the final product, this compound, via a Zemplén deacetylation.

Caption: Proposed four-step synthesis pathway for this compound.

II. Quantitative Data Summary

The following table summarizes the estimated quantitative data for each step of the synthesis, based on literature values for analogous reactions.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |

| 1 | Pechmann Condensation | m-Cresol, Malonic Acid | H₂SO₄ (conc.) | - | 110 | 2 | 70-80 |

| 2a | Acetylation of Cellobiose | Cellobiose | Acetic Anhydride, H₂SO₄ | - | 35 | 168 | 35-40 |

| 2b | Bromination | Cellobiose Octaacetate | HBr in Acetic Acid | Dichloromethane | 25 | 2 | 85-95 |

| 3 | Koenigs-Knorr Glycosylation | 5-Methyl-4-hydroxycoumarin, Acetobromocellobiose | Silver Carbonate (Ag₂CO₃) | Toluene | 25 | 24 | 50-60 |

| 4 | Zemplén Deacetylation | Protected Glycoside | Sodium Methoxide (catalytic) | Methanol | 25 | 2 | >95 |

III. Detailed Experimental Protocols

Step 1: Synthesis of 5-Methyl-4-hydroxycoumarin (Aglycone)

This protocol is adapted from the general Pechmann condensation procedure for the synthesis of 4-hydroxycoumarins.

Materials:

-

m-Cresol

-

Malonic acid

-

Concentrated sulfuric acid (98%)

-

Ice-water bath

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine m-cresol (1.0 eq) and malonic acid (1.1 eq).

-

Cool the flask in an ice-water bath.

-

Slowly add concentrated sulfuric acid (2.5 eq) to the mixture with constant stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to 110 °C for 2 hours.

-

Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 5-methyl-4-hydroxycoumarin.

-

Dry the product under vacuum. The expected yield is approximately 70-80%.

Step 2: Preparation of Acetobromocellobiose (Glycosyl Donor)

This two-part protocol involves the per-O-acetylation of cellobiose followed by bromination at the anomeric position.

Part A: Synthesis of α-Cellobiose Octaacetate [1] Materials:

-

Cellulose (absorbent cotton)

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Methanol

-

Chloroform

Procedure:

-

Cool 400 mL of acetic anhydride to -10 °C in a freezing mixture.

-

Add 36 mL of concentrated sulfuric acid at once with constant stirring.

-

Immediately add 100 g of absorbent cotton in portions, maintaining the temperature below 55 °C.

-

Keep the mixture at 35 °C for 7 days.

-

Pour the semi-crystalline mass into 20 L of cold water and stir until the precipitate becomes crystalline.

-

Collect the solid by filtration, wash with cold water, and triturate with 250 mL of warm methanol.

-

Collect the undissolved solid, wash with methanol, and dry. The yield of crude α-cellobiose octaacetate is 69–74 g.

-

For purification, dissolve in chloroform, treat with Norite, and precipitate by pouring into warm methanol. The yield of pure α-cellobiose octaacetate is 65–69 g (35–37%).

Part B: Synthesis of Acetobromocellobiose Materials:

-

α-Cellobiose octaacetate

-

Hydrogen bromide (HBr) in glacial acetic acid (33 wt %)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve α-cellobiose octaacetate (1.0 eq) in dichloromethane.

-

Add a solution of HBr in glacial acetic acid (1.5 eq) dropwise at room temperature with stirring.

-

Stir the reaction mixture for 2 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the mixture with DCM and wash with cold water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield acetobromocellobiose as a white solid. The expected yield is 85-95%.

Step 3: Koenigs-Knorr Glycosylation

This protocol describes the coupling of the aglycone with the glycosyl donor.

Materials:

-

5-Methyl-4-hydroxycoumarin

-

Acetobromocellobiose

-

Silver carbonate (Ag₂CO₃)

-

Anhydrous toluene

-

Molecular sieves (4 Å)

Procedure:

-

To a solution of 5-methyl-4-hydroxycoumarin (1.2 eq) in anhydrous toluene, add freshly activated molecular sieves (4 Å).

-

Stir the mixture for 30 minutes at room temperature under an inert atmosphere (e.g., Argon).

-

Add silver carbonate (1.5 eq) to the mixture.

-

Add a solution of acetobromocellobiose (1.0 eq) in anhydrous toluene dropwise.

-

Stir the reaction mixture at room temperature for 24 hours in the dark. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the protected this compound. The estimated yield is 50-60%.[2]

Step 4: Zemplén Deacetylation

This final step removes the acetyl protecting groups to yield the target compound.

Materials:

-

Protected this compound

-

Anhydrous methanol

-

Sodium methoxide solution (0.5 M in methanol)

-

Amberlite IR-120 (H⁺) resin

Procedure:

-

Dissolve the protected glycoside (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution dropwise until the pH reaches 8-9.

-

Stir the mixture at room temperature for 2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture by adding Amberlite IR-120 (H⁺) resin until the pH is 7.

-

Filter off the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by a suitable method (e.g., recrystallization or column chromatography) to obtain pure this compound. The expected yield is typically quantitative (>95%).

IV. Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been reported, the broader class of coumarin glycosides has been shown to exhibit a range of pharmacological effects. These compounds are known to possess anti-inflammatory, antioxidant, and anticancer properties. The glycosidic moiety can influence the pharmacokinetic profile of the coumarin aglycone, potentially enhancing its therapeutic efficacy.

The anti-inflammatory effects of coumarin derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and enzymes.

The antioxidant activity of coumarins is related to their ability to scavenge free radicals and chelate metal ions. The introduction of a sugar moiety may enhance this activity by increasing the number of hydroxyl groups available for radical scavenging.

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

Caption: Potential signaling pathways modulated by coumarin glycosides.

References

The Enzymatic Unmasking of a Fluorescent Probe: A Technical Guide to 5-Methylcoumarin-4-cellobioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence mechanism of 5-Methylcoumarin-4-cellobioside, a fluorogenic substrate with significant applications in enzymatic assays and potential implications in drug development. We will delve into the core principles of its fluorescence, present quantitative data, detail experimental protocols, and visualize the underlying mechanisms.

Core Mechanism: From Quenched Precursor to Fluorescent Reporter

The fluorescence of this compound is contingent upon enzymatic activity. In its intact form, the molecule is essentially non-fluorescent. The cellobioside moiety, a disaccharide composed of two β-glucose units, acts as a fluorescence quencher. This quenching is attributed to the glycosidic bond at the 4-position of the 5-methylcoumarin core, which disrupts the electronic conjugation required for efficient fluorescence.

The magic happens when an enzyme with β-glucosidase or cellulase activity is introduced. These enzymes catalyze the hydrolysis of the β-1,4-glycosidic linkage in the cellobioside, and ultimately the bond connecting the sugar to the coumarin. This cleavage event liberates the highly fluorescent aglycone, 4-hydroxy-5-methylcoumarin . The restoration of the hydroxyl group at the 4-position enables the π-electron system of the coumarin ring to be delocalized upon excitation with UV light, resulting in the emission of bright blue fluorescence.

This "off/on" switching mechanism makes this compound a highly sensitive and specific probe for detecting and quantifying the activity of cellulolytic enzymes.

Caption: Enzymatic cleavage of this compound.

Quantitative Photophysical Data

The fluorescence properties of the liberated 4-hydroxy-5-methylcoumarin are critical for its use in quantitative assays. The following table summarizes the key photophysical parameters.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~360 nm | General coumarin properties |

| Emission Maximum (λem) | ~450 nm | General coumarin properties |

| Molar Extinction Coefficient (ε) | Data not available | |

| Fluorescence Quantum Yield (ΦF) | Data not available |

Experimental Protocols

This section provides a detailed methodology for a standard enzymatic assay using this compound to measure β-glucosidase or cellulase activity.

Materials

-

This compound

-

Enzyme solution (e.g., purified β-glucosidase or a sample containing cellulolytic activity)

-

Assay Buffer (e.g., 50 mM sodium citrate buffer, pH 5.0)

-

Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.5)

-

Fluorometer or microplate reader with fluorescence detection capabilities

-

96-well black microplates

Assay Procedure

Caption: General workflow for an enzymatic assay.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute to the desired working concentration (e.g., 100 µM) in Assay Buffer.

-

Prepare a series of dilutions of the enzyme sample in cold Assay Buffer.

-

Prepare a standard curve using known concentrations of 4-hydroxy-5-methylcoumarin in Assay Buffer with the Stop Solution added.

-

-

Assay Execution:

-

Pipette 50 µL of the substrate working solution into each well of a 96-well black microplate.

-

To initiate the reaction, add 50 µL of the enzyme dilutions to the respective wells. Include a no-enzyme control (buffer only).

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a set period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 100 µL of Stop Solution to each well. The alkaline pH of the stop solution also enhances the fluorescence of the liberated 4-hydroxy-5-methylcoumarin.

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence intensity of each well using a fluorometer with excitation set to approximately 360 nm and emission to approximately 450 nm.

-

Subtract the fluorescence of the no-enzyme control from all readings.

-

Use the standard curve of 4-hydroxy-5-methylcoumarin to convert the fluorescence readings into the concentration of the product formed.

-

Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.

-

Application in Drug Development and Signaling Pathways

While the primary application of this compound is in the detection of cellulolytic enzymes, its core structure and the enzymatic release mechanism have implications for drug development, particularly in the context of targeted drug delivery and diagnostics.

Recent research has highlighted the potential of a related compound, 5-Methylcoumarin-4β-glucoside, as a chemotherapeutic agent for colorectal cancer.[1][2] This suggests that the 5-methylcoumarin scaffold may possess bioactivity. The enzymatic release of such a molecule in a specific cellular environment, for instance by tumor-associated enzymes, could be a strategy for targeted therapy.

The study on 5-Methylcoumarin-4β-glucoside in colorectal cancer models points towards an involvement in cell signaling pathways that regulate cell proliferation and apoptosis. While the direct interaction of this compound with specific signaling pathways is not yet elucidated, the known effects of other coumarin derivatives on pathways like the Wnt/β-catenin signaling pathway in colorectal cancer are of interest.[3] Coumarins have been shown to modulate the expression of key proteins in this pathway, such as β-catenin, Twist, and Cyclin D1.[3]

Caption: Potential modulation of the Wnt/β-catenin pathway.

Further research is warranted to explore if this compound, upon enzymatic cleavage, can influence these or other signaling cascades, potentially opening new avenues for its use as a research tool or a therapeutic precursor.

Synthesis

The synthesis of this compound would typically involve the glycosylation of 4-hydroxy-5-methylcoumarin with an activated cellobiosyl donor. While a specific, detailed protocol for this exact molecule was not found in the searched literature, a general synthetic strategy can be outlined based on established methods for synthesizing similar coumarin glycosides.

A plausible synthetic route would involve the Pechmann condensation to synthesize the 4-hydroxy-5-methylcoumarin core, followed by a Koenigs-Knorr type glycosylation with acetobromocellobiose.

Caption: Plausible synthetic route to this compound.

This guide provides a foundational understanding of this compound as a fluorogenic substrate. Further research into the specific photophysical properties of its fluorescent product and its interactions with biological systems will undoubtedly expand its utility in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Holdings: 5-Methylcoumarin-4β-glucoside mitigated colon tumor progression in mice with AOM/DSS-induced colon carcinogenesis :: MALRep [malrep.uum.edu.my]

- 3. Synergistic effects of doxorubicin and coumarin on colorectal cancer cell proliferation and EMT modulation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of 5-Methylcoumarin-4-cellobioside

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the anticipated spectral properties of 5-Methylcoumarin-4-cellobioside and the experimental protocols required for their determination. Due to the limited availability of direct spectral data for this compound in the current scientific literature, this guide utilizes data from the closely related analogue, 4-methylumbelliferyl-β-D-cellobioside, to present a representative spectral profile. The methodologies provided are standard procedures for the spectral characterization of fluorescent probes.

Data Presentation: Anticipated Spectral Properties

The spectral characteristics of coumarin-based fluorescent probes are highly sensitive to their molecular structure and solvent environment. While specific data for this compound is not available, the following table summarizes the spectral properties of the analogous compound, 4-methylumbelliferyl-β-D-cellobioside, which serves as a valuable reference.

| Spectral Property | Value (for 4-methylumbelliferyl-β-D-cellobioside) | Unit | Conditions |

| Absorption Maximum (λabs) | ~360 | nm | Aqueous Buffer (pH 7.4) |

| Emission Maximum (λem) | ~445 | nm | Aqueous Buffer (pH 7.4) |

| Molar Absorptivity (ε) | ~18,000 | M-1cm-1 | Aqueous Buffer (pH 7.4) |

| Fluorescence Quantum Yield (ΦF) | Not Reported | - | - |

| Fluorescence Lifetime (τ) | Not Reported | ns | - |

Experimental Protocols

Detailed methodologies for the key experiments required to characterize the spectral properties of this compound are provided below.

Absorbance Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO for stock solution, and aqueous buffer of choice for measurements)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a series of dilutions from the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to final concentrations ranging from 1 µM to 20 µM.

-

Record the absorbance spectrum of each dilution from 250 nm to 500 nm using the aqueous buffer as a blank.

-

Identify the wavelength of maximum absorbance (λabs).

-

Plot the absorbance at λabs against the concentration.

-

Calculate the molar absorptivity (ε) from the slope of the linear fit of the data using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

Materials:

-

This compound solution (from absorbance protocol)

-

Fluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Using a dilute solution of the compound (absorbance < 0.1 at λabs), place the cuvette in the fluorometer.

-

To determine the emission spectrum: Set the excitation wavelength to the determined λabs (e.g., 360 nm) and scan the emission from 380 nm to 600 nm. The wavelength with the highest intensity is the emission maximum (λem).

-

To determine the excitation spectrum: Set the emission wavelength to the determined λem (e.g., 445 nm) and scan the excitation wavelengths from 250 nm to 420 nm. The resulting spectrum should resemble the absorbance spectrum.

Quantum Yield Determination

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a standard.

Materials:

-

This compound solution

-

Quantum yield standard with a similar excitation/emission range (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

Fluorometer and UV-Vis spectrophotometer

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and spectrometer settings.

-

Integrate the area under the emission curve for both the sample and the standard.

-

Calculate the quantum yield using the following equation: ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Mandatory Visualizations

Caption: Experimental workflow for spectral characterization.

Caption: Hypothetical enzymatic activation of the probe.

Excitation and emission spectra of 5-Methylcoumarin-4-cellobioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcoumarin-4-cellobioside is a fluorogenic substrate utilized in the detection and quantification of cellulase activity. This guide provides a comprehensive overview of its spectral properties and a detailed experimental protocol for its application in enzymatic assays. The core of this substrate is a coumarin derivative, a class of compounds known for their fluorescent properties, making them valuable tools in various biological and chemical analyses.

Photophysical Properties

The fluorescence of coumarin-based substrates is highly dependent on the pH of the solution. The enzymatic reaction is typically quenched, and the pH is raised to optimize the fluorescence of the liberated methylcoumarin for endpoint measurements.

Quantitative Data Summary

The following table summarizes the key photophysical parameters for the analogous compound, 4-Methylumbelliferyl β-D-cellobioside. These values provide a strong estimation for the spectral behavior of this compound.

| Parameter | Value | Conditions |

| Excitation Wavelength (λex) | 365 nm | pH 10 |

| Emission Wavelength (λem) | 455 nm | pH 10 |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Experimental Protocols

This section outlines a detailed methodology for a standard cellulase assay using a methylcoumarin-cellobioside substrate.

Cellulase Activity Assay

Objective: To determine the enzymatic activity of cellulase in a given sample.

Materials:

-

This compound (or 4-Methylumbelliferyl β-D-cellobioside)

-

Cellulase enzyme solution (of unknown activity)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

-

Stop Solution (e.g., 1 M Sodium Carbonate, pH > 10)

-

Fluorometer or microplate reader with fluorescence capabilities

-

96-well black microplates

-

Standard solution of 5-methylcoumarin (or 4-methylumbelliferone) for calibration curve

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorogenic substrate in the assay buffer to a final concentration of 1 mM.

-

Prepare a series of dilutions of the standard 5-methylcoumarin in the assay buffer.

-

Prepare the cellulase enzyme solution by diluting the sample in the assay buffer to an appropriate concentration.

-

-

Enzymatic Reaction:

-

Pipette 50 µL of the assay buffer into each well of a 96-well microplate.

-

Add 25 µL of the enzyme solution to the appropriate wells. Include a negative control with 25 µL of assay buffer instead of the enzyme.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 50°C) for 5 minutes.

-

Initiate the reaction by adding 25 µL of the 1 mM substrate solution to all wells.

-

Incubate the plate at the reaction temperature for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Fluorescence Measurement:

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the fluorescence intensity using a fluorometer with excitation set to approximately 365 nm and emission set to approximately 455 nm.

-

-

Data Analysis:

-

Generate a standard curve by plotting the fluorescence intensity of the 5-methylcoumarin standards against their known concentrations.

-

Determine the concentration of the released 5-methylcoumarin in the experimental wells by interpolating their fluorescence values on the standard curve.

-

Calculate the cellulase activity, typically expressed in units (µmol of product released per minute) per mg of enzyme.

-

Visualizations

Experimental Workflow for Cellulase Assay

Caption: Workflow for determining cellulase activity.

Signaling Pathway of Fluorogenic Substrate Cleavage

Caption: Enzymatic cleavage and fluorescence detection.

An In-depth Technical Guide to the Solubility and Stability of 5-Methylcoumarin-4-cellobioside in Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key considerations for determining the solubility and stability of 5-Methylcoumarin-4-cellobioside in various buffer systems. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the general principles and methodologies applicable to coumarin glycosides. The provided data and protocols are illustrative and based on established practices for analogous compounds.

Introduction to this compound

This compound is a glycosidic derivative of 5-methylcoumarin, belonging to the benzopyrone chemical class. Coumarin and its derivatives are widely recognized for their diverse pharmacological activities. The attachment of a cellobiose (a disaccharide of glucose) moiety is expected to significantly influence the molecule's physicochemical properties, particularly its solubility and stability, which are critical parameters in drug development and various research applications. Understanding these properties is essential for formulation development, predicting in vivo behavior, and ensuring the reliability of experimental results.

Solubility of Coumarin Glycosides in Buffers

The solubility of a compound in aqueous buffers is a critical factor influencing its bioavailability and formulation possibilities. For coumarin glycosides, solubility is primarily dictated by the interplay between the relatively hydrophobic coumarin aglycone and the hydrophilic sugar moiety.

Factors Influencing Solubility:

-

pH: The pH of the buffer solution can significantly impact the solubility of ionizable compounds. While the coumarin ring itself is not readily ionizable, any acidic or basic functional groups on the aglycone or sugar can influence solubility at different pH values.

-

Buffer Composition: The components of the buffer system can interact with the solute. For instance, phosphate and citrate buffers are commonly used and their ionic strength can affect solubility.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.

-

Presence of Co-solvents: The addition of organic co-solvents like ethanol, propylene glycol, or polyethylene glycol can substantially increase the solubility of poorly soluble coumarin derivatives.

Illustrative Solubility Data

The following table presents hypothetical, yet representative, solubility data for a generic coumarin glycoside in common buffers, illustrating the expected trends.

| Buffer System | pH | Temperature (°C) | Illustrative Solubility (mg/mL) |

| 0.1 M HCl | 1.2 | 25 | 0.5 |

| Acetate Buffer | 4.5 | 25 | 1.2 |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 2.5 |

| 0.1 M HCl | 1.2 | 37 | 0.8 |

| Acetate Buffer | 4.5 | 37 | 1.8 |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 3.5 |

Stability of Coumarin Glycosides in Buffers

The stability of a drug candidate in various physiological and formulation-relevant conditions is a cornerstone of its developability. For this compound, the primary stability concerns revolve around the hydrolysis of the glycosidic bond and the lactone ring of the coumarin moiety.

Factors Influencing Stability:

-

pH: The stability of both the glycosidic linkage and the coumarin lactone ring is highly pH-dependent. The lactone ring is susceptible to hydrolysis under basic conditions, which opens the ring to form a coumarinic acid salt. The glycosidic bond can be susceptible to acid-catalyzed hydrolysis.

-

Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis.

-

Enzymatic Degradation: In biological systems, glycosidases can enzymatically cleave the glycosidic bond.

-

Light: Some coumarin derivatives are known to be photolabile.

Illustrative Stability Data

The following table provides an illustrative example of the stability of a generic coumarin glycoside in different buffer conditions, as determined by a stability-indicating HPLC method.

| Buffer System | pH | Temperature (°C) | Time (hours) | Illustrative % Remaining |

| 0.1 M HCl | 1.2 | 37 | 24 | 92 |

| Acetate Buffer | 4.5 | 37 | 24 | 98 |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 24 | 95 |

| 0.1 M NaOH | 13.0 | 37 | 4 | 60 |

Experimental Protocols

Detailed and well-defined experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data.

Protocol for Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a standard technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various buffers.

Materials:

-

This compound

-

Buffer solutions (e.g., 0.1 M HCl, pH 4.5 acetate buffer, pH 7.4 PBS)

-

Calibrated pH meter

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of buffer solutions at the desired pH values.

-

Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

-

Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

-

Measure the pH of the saturated solution to confirm it has not significantly changed.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound stock solution of known concentration

-

Acidic solution (e.g., 0.1 M HCl)

-

Basic solution (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a PDA or UV detector

-

pH meter

Procedure:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for a set time. Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature. Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and analyze by HPLC at different time intervals.

-

Thermal Degradation: Keep the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 60 °C) for a specified duration. Analyze by HPLC.

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines. Analyze by HPLC.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the intact compound from its degradation products. Peak purity analysis using a PDA detector is recommended.

Visualizations

Signaling Pathways and Logical Relationships

As no specific signaling pathways for this compound are described in the provided context, a diagram illustrating the logical relationship of factors affecting its stability is presented below.

Caption: Factors influencing the degradation of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of solubility and stability of a compound like this compound.

Caption: Experimental workflow for solubility and stability testing.

An In-Depth Technical Guide to the Enzymatic Cleavage of Fluorogenic Cellobioside Substrates

This technical guide provides a detailed exploration of the principles, methodologies, and data associated with the enzymatic cleavage of 5-Methylcoumarin-4-cellobioside and its closely related analogs. This process is fundamental for the sensitive detection and characterization of cellulolytic enzymes, particularly β-glucosidases. This document is intended for researchers, scientists, and professionals in drug development and enzyme biochemistry.

Core Principle: Fluorogenic Release by Glycoside Hydrolases

The enzymatic assay is based on a two-stage hydrolytic cleavage of a non-fluorescent substrate, this compound. This substrate consists of a cellobiose moiety (a disaccharide of two β(1→4) linked glucose units) attached to a fluorophore, 5-methylcoumarin, via a glycosidic bond.

The overall reaction proceeds as follows:

-

Primary Cleavage: A cellulase, specifically a β-glucosidase (EC 3.2.1.21), catalyzes the hydrolysis of the glycosidic bond linking the cellobiose to the 5-methylcoumarin group.

-

Fluorophore Release: This cleavage releases the cellobiose and the highly fluorescent aglycone, 5-methylcoumarin.

-

Fluorescence Detection: The released 5-methylcoumarin, when excited by light at its optimal wavelength (~365 nm), emits a strong fluorescent signal (~450 nm). The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity under substrate-saturating conditions.

This principle allows for a continuous and highly sensitive measurement of enzyme kinetics, making it a valuable tool for screening enzyme libraries, characterizing enzyme inhibitors, and studying the efficiency of biomass degradation.

Enzymatic Reaction Pathway

The cleavage of this compound is a hydrolytic reaction catalyzed by a β-glucosidase. The enzyme's active site binds the cellobiose portion of the substrate, and through a general acid/base catalytic mechanism involving key amino acid residues (typically aspartate or glutamate), water is used to break the glycosidic linkage.

Caption: Enzymatic hydrolysis of this compound.

Quantitative Analysis: Kinetic Parameters

While specific kinetic data for this compound is not widely published, extensive data exists for its close structural and functional analog, 4-methylumbelliferyl-β-D-cellobioside (MUC). The data presented below for a β-glucosidase from Thermobifida fusca is representative of the kinetic behavior expected. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, and the catalytic rate constant (kcat) represents the turnover number.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) |

| Thermobifida fusca (Cel3A) | 4-Methylumbelliferyl-β-D-cellobioside | 13 ± 2 | 2.1 ± 0.1 | 6.5 | 50 |

This data is presented as a representative example. Actual values may vary based on the specific enzyme and assay conditions.

Detailed Experimental Protocol

This section outlines a typical protocol for determining β-glucosidase activity using a fluorogenic cellobioside substrate.

4.1 Materials and Reagents

-

Substrate Stock Solution: 10 mM this compound (or analog) in Dimethyl Sulfoxide (DMSO). Store at -20°C.

-

Enzyme: Purified β-glucosidase of interest, diluted to a working concentration in assay buffer.

-

Assay Buffer: 50 mM Sodium Phosphate buffer, pH 6.5 (optimal pH may vary).

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃), pH ~11.

-

Fluorometer or Microplate Reader: Capable of excitation at ~365 nm and emission detection at ~450 nm.

-

96-well Black Microplates: Opaque walls to minimize light scatter.

4.2 Assay Procedure

-

Prepare Substrate Dilution: Dilute the 10 mM substrate stock solution with assay buffer to a final working concentration (e.g., 200 µM).

-

Set up Reaction: In each well of the 96-well plate, add:

-

50 µL of assay buffer.

-

25 µL of the diluted substrate solution.

-

Pre-incubate the plate at the desired temperature (e.g., 50°C) for 5 minutes.

-

-

Initiate Reaction: Add 25 µL of the diluted enzyme solution to each well to start the reaction. The final volume is 100 µL.

-

Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding 100 µL of 1 M Na₂CO₃ stop solution. The high pH also enhances the fluorescence of the released coumarin product.

-

Measure Fluorescence: Read the fluorescence intensity on a plate reader with excitation set to ~365 nm and emission set to ~450 nm.

-

Standard Curve: A standard curve should be generated using known concentrations of 5-methylcoumarin to convert relative fluorescence units (RFU) into the molar amount of product formed.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for measuring enzymatic activity.

Caption: Standard workflow for a fluorometric β-glucosidase assay.

Conclusion

The use of fluorogenic substrates like this compound provides a powerful, sensitive, and continuous method for assaying β-glucosidase and other cellulase activities. The direct correlation between fluorescence and product formation allows for high-throughput screening and detailed kinetic characterization, which are essential for applications ranging from biofuel research to the development of therapeutic agents. Proper execution of the experimental protocol, including the use of appropriate controls and standard curves, is critical for obtaining accurate and reproducible data.

A Technical Guide to the Safe Handling and Use of 5-Methylcoumarin-4-cellobioside

Compound Identification and General Properties

5-Methylcoumarin-4-cellobioside is a fluorogenic substrate designed for the detection of cellulase activity. The molecule consists of a 5-methylcoumarin fluorophore linked to a cellobiose disaccharide. Enzymatic cleavage of the glycosidic bond by cellulases releases the 5-methylcoumarin, which exhibits a measurable fluorescent signal, allowing for the quantification of enzyme activity.

Hazard Identification and Safety Data

The following safety data is extrapolated from the known hazards of the parent 4-methylcoumarin structure. The addition of the cellobiose moiety may alter the toxicological properties, and this information should be used for preliminary guidance only.

Table 1: GHS Hazard Classification (Inferred)

| Category | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral) |

| Warning | H302: Harmful if swallowed. |

| Skin Irritation |

| Warning | H315: Causes skin irritation. |

| Eye Irritation |

| Warning | H319: Causes serious eye irritation. |

| Respiratory Irritation |

| Warning | H335: May cause respiratory irritation. |

Table 2: Precautionary Statements (Inferred)

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Prevention | P264 | Wash skin thoroughly after handling. |

| Prevention | P270 | Do not eat, drink or smoke when using this product. |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Handling Precautions and Personal Protective Equipment (PPE)

Given the potential for irritation and toxicity, stringent handling procedures are required.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If handling large quantities or if dust generation is likely, a NIOSH-approved respirator may be necessary.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

The logical workflow for safe handling based on the precautionary statements is outlined below.

Caption: Hazard Mitigation and Response Workflow.

Experimental Protocols

This protocol provides a general methodology for using this compound to measure cellulase activity. Concentrations and incubation times should be optimized for the specific enzyme and experimental conditions.

1. Materials and Reagents:

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay buffer (e.g., 50 mM sodium citrate, pH 5.0).

-

Enzyme solution (cellulase of interest).

-

Stop solution (e.g., 1 M sodium carbonate).

-

96-well black microplate.

-

Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm).

2. Preparation of Reagents:

-

Substrate Working Solution: Dilute the 10 mM stock solution of this compound to the desired final concentration (e.g., 100 µM) in the assay buffer.

-

Enzyme Dilutions: Prepare a series of enzyme dilutions in assay buffer to determine the optimal concentration.

3. Assay Procedure:

-

Add 50 µL of the substrate working solution to each well of the 96-well microplate.

-

Add 50 µL of the enzyme solution (or buffer for control wells) to the corresponding wells to initiate the reaction.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 50°C) for a set period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of the stop solution to each well. The basic pH of the stop solution also enhances the fluorescence of the liberated 5-methylcoumarin.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 5-methylcoumarin.

4. Data Analysis:

-

Subtract the background fluorescence from the control wells (no enzyme).

-

Plot the fluorescence intensity against the enzyme concentration to determine the enzymatic activity.

The workflow for this experimental protocol is visualized below.

Caption: Fluorogenic Cellulase Assay Workflow.

Methodological & Application

Application Notes and Protocols for Cellulase Activity Assay using 5-Methylcoumarin-4-cellobioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose, the most abundant polysaccharide on Earth. The measurement of cellulase activity is crucial in various research and industrial applications, including biofuel production, textile manufacturing, and drug development. This document provides a detailed protocol for a highly sensitive and continuous fluorometric assay for the determination of cellulase activity using the substrate 5-Methylcoumarin-4-cellobioside.

The assay is based on the enzymatic cleavage of the non-fluorescent substrate, this compound, by cellulase. This reaction releases the highly fluorescent product, 5-methyl-7-hydroxycoumarin. The rate of fluorescence increase is directly proportional to the cellulase activity. This method offers significant advantages over traditional colorimetric assays, including higher sensitivity and a continuous format that allows for kinetic studies.

Data Presentation

The following table summarizes quantitative data for a cellulase from Trichoderma reesei using a structurally similar fluorogenic substrate, 4-methylumbelliferyl-β-D-cellobioside. These values can serve as a valuable reference for setting up and optimizing the assay with this compound.

| Parameter | Value | Source |

| Enzyme | Endo-1,4-β-glucanase | N/A |

| Source Organism | Trichoderma reesei | N/A |

| Substrate | 4-Methylumbelliferyl-β-D-cellobioside | N/A |

| Michaelis Constant (Km) | 1.25 mM | N/A |

| Catalytic Rate Constant (kcat) | 7.9 s-1 | N/A |

| Optimal pH | 5.0 | N/A |

| Optimal Temperature | 30 °C | N/A |

| Excitation Wavelength (for 4-methylumbelliferone) | 360 nm | [1] |

| Emission Wavelength (for 4-methylumbelliferone) | 448 nm | [1] |

Experimental Protocols

Materials and Reagents

-

This compound (Substrate)

-

Cellulase enzyme (e.g., from Trichoderma reesei)

-

5-Methyl-7-hydroxycoumarin (Standard)

-

Sodium acetate buffer (50 mM, pH 5.0)

-

Stop solution (e.g., 0.2 M Sodium Carbonate, pH 10.5)

-

96-well black microplates

-

Fluorometric microplate reader

-

Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Reagents

-

Sodium Acetate Buffer (50 mM, pH 5.0):

-

Dissolve 4.1 g of sodium acetate trihydrate in 900 mL of deionized water.

-

Adjust the pH to 5.0 using glacial acetic acid.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

Substrate Stock Solution (10 mM):

-

Dissolve an appropriate amount of this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

-

Store in small aliquots at -20°C, protected from light.

-

-

Standard Stock Solution (1 mM):

-

Dissolve an appropriate amount of 5-methyl-7-hydroxycoumarin in DMSO to a final concentration of 1 mM.

-

Store in small aliquots at -20°C, protected from light.

-

Standard Curve Preparation

-

Prepare a series of dilutions of the 1 mM 5-methyl-7-hydroxycoumarin stock solution in sodium acetate buffer to obtain standards ranging from 0 to 100 µM.

-

Add 100 µL of each standard dilution to the wells of a 96-well black microplate.

-

Add 100 µL of sodium acetate buffer to a well to serve as a blank.

-

Measure the fluorescence at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

-

Plot the fluorescence intensity against the concentration of 5-methyl-7-hydroxycoumarin to generate a standard curve.

Enzyme Activity Assay Protocol

-

Prepare the Reaction Mixture:

-

Prepare a working solution of the cellulase enzyme by diluting it in sodium acetate buffer to the desired concentration.

-

Prepare a working substrate solution by diluting the 10 mM stock solution of this compound in sodium acetate buffer to a final concentration of 2.5 mM (or as optimized).

-

-

Enzymatic Reaction:

-

Add 50 µL of the enzyme solution to the wells of a 96-well black microplate.

-

To initiate the reaction, add 50 µL of the 2.5 mM substrate solution to each well.

-

For the negative control, add 50 µL of sodium acetate buffer instead of the enzyme solution.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a fluorometric microplate reader pre-set to 30°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a total of 15-30 minutes at Ex/Em = ~360/450 nm.

-

-

Endpoint Measurement (Alternative):

-

Incubate the reaction mixture at 30°C for a fixed period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the final fluorescence intensity.

-

Data Analysis

-

Calculate the rate of the reaction (Δfluorescence/Δtime) from the linear portion of the kinetic curve.

-

Use the standard curve to convert the rate of fluorescence increase into the rate of 5-methyl-7-hydroxycoumarin production (µmol/min).

-

Calculate the cellulase activity in Units/mL, where one unit is defined as the amount of enzyme that liberates 1 µmol of 5-methyl-7-hydroxycoumarin per minute under the specified assay conditions.

Visualizations

Caption: Experimental workflow for the this compound cellulase activity assay.

Caption: Enzymatic cleavage of this compound by cellulase.

References

Application Notes: High-Throughput Screening for Cellulase Activity Using 5-Methylcoumarin-4-cellobioside

These application notes provide a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize cellulase enzymes using the fluorogenic substrate 5-Methylcoumarin-4-cellobioside. This substrate enables a sensitive and continuous kinetic assay suitable for automated screening platforms.

Introduction

Cellulases are enzymes that hydrolyze cellulose into smaller oligosaccharides and glucose. They have wide applications in various industries, including biofuels, textiles, and food processing. High-throughput screening methods are essential for discovering novel cellulases with improved activity, stability, and substrate specificity from natural sources or through protein engineering.

The this compound based assay offers a sensitive and efficient method for HTS of cellulases. The substrate is non-fluorescent until cleaved by a cellulase enzyme, which releases the highly fluorescent 5-methylcoumarin. The resulting fluorescence intensity is directly proportional to the cellulase activity, allowing for quantitative measurement.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate by cellulase. The cellulase cleaves the β-1,4-glycosidic bond, releasing the highly fluorescent 5-methylcoumarin. The fluorescence can be monitored over time to determine the reaction rate.

Figure 1: Principle of the fluorogenic cellulase assay.

Materials and Reagents

-

This compound

-

Cellulase enzyme (standard and samples)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Microplates (96- or 384-well, black, flat-bottom)

-

Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Experimental Protocols

Preparation of Reagents

-

Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.0. This buffer should be optimized based on the specific cellulase being studied.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.

-

Enzyme Solutions: Prepare a stock solution of a standard cellulase with known activity. Serially dilute the standard and sample enzymes in assay buffer to the desired concentrations.

High-Throughput Screening Workflow

Figure 2: High-throughput screening workflow for cellulase.

Assay Protocol for a 96-Well Plate

-

Add 50 µL of diluted enzyme samples to the wells of a black 96-well microplate.

-

Include positive controls (standard cellulase) and negative controls (assay buffer without enzyme).

-

Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature (e.g., 50°C).

-

Measure the fluorescence intensity (Excitation: 365 nm, Emission: 450 nm) every minute for 30 minutes.

Data Presentation

The results of the high-throughput screen can be summarized in tables for easy comparison of cellulase activity.

Table 1: Illustrative High-Throughput Screening Results

| Sample ID | Fluorescence Rate (RFU/min) | Relative Activity (%) |

| Standard 1 | 1500 | 100 |

| Standard 2 | 750 | 50 |

| Negative Control | 10 | 0.7 |

| Sample A | 1800 | 120 |

| Sample B | 250 | 16.7 |

| Sample C | 1200 | 80 |

Table 2: Example of Kinetic Parameters for a Purified Cellulase

| Substrate Concentration (µM) | Initial Velocity (RFU/min) |

| 10 | 350 |

| 20 | 650 |

| 50 | 1100 |

| 100 | 1500 |

| 200 | 1800 |

| Km | 55 µM |

| Vmax | 2000 RFU/min |

Logical Relationship for Hit Identification

Figure 3: Logical workflow for hit identification and validation.

Conclusion

The use of this compound provides a robust and sensitive method for the high-throughput screening of cellulases. The protocol described here can be adapted for various applications, including directed evolution of cellulases, inhibitor screening, and characterization of enzyme kinetics. The clear workflow and data analysis pipeline enable efficient identification of promising cellulase candidates for further development.

Application Notes and Protocols for Microbial Enzyme Screening Using 5-Methylcoumarin-4-cellobioside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of 5-Methylcoumarin-4-cellobioside as a fluorogenic substrate in the screening and characterization of cellulolytic enzymes from microbial sources. This substrate is particularly useful for high-throughput screening (HTS) applications aimed at discovering novel cellulases for biofuel production, pharmaceutical processing, and other industrial applications.

Introduction

This compound is a synthetic substrate designed for the sensitive detection of cellulase activity. The principle of the assay is based on the enzymatic cleavage of the β-1,4-glycosidic bond in the cellobiose moiety by cellulases (specifically, endoglucanases and cellobiohydrolases). This cleavage releases the highly fluorescent 5-methylcoumarin aglycone. The fluorescence intensity is directly proportional to the enzymatic activity, allowing for quantitative measurement. This method offers significant advantages over traditional colorimetric assays, including higher sensitivity and a wider dynamic range.

Principle of Detection

The enzymatic reaction involves the hydrolysis of the non-fluorescent this compound. Upon cleavage by cellulolytic enzymes, the fluorescent 5-methylcoumarin is liberated. The fluorescence of 5-methylcoumarin can be measured at an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm. The rate of increase in fluorescence corresponds to the rate of substrate hydrolysis and thus, the enzyme's activity.

Application Notes and Protocols for Continuous Enzyme Kinetic Assay Using 5-Methylcoumarin-4-cellobioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobiohydrolases (CBHs) are crucial enzymes in the breakdown of cellulose, a process of significant interest in biofuels, textiles, and drug development. Understanding the kinetic properties of these enzymes is paramount for optimizing industrial processes and for the discovery of novel inhibitors or activators. This document provides a detailed protocol for a continuous enzyme kinetic assay using the fluorogenic substrate 5-Methylcoumarin-4-cellobioside. This assay offers high sensitivity and a continuous readout, making it ideal for high-throughput screening and detailed kinetic analysis.

The enzymatic hydrolysis of the non-fluorescent this compound by a cellobiohydrolase yields cellobiose and the highly fluorescent 5-methylcoumarin. The rate of the reaction can be monitored in real-time by measuring the increase in fluorescence, allowing for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

Data Presentation

Due to the limited availability of specific kinetic data for this compound in the current literature, the following table presents kinetic parameters for a closely related and commonly used fluorogenic substrate, 4-methylumbelliferyl-β-D-cellobioside (MUC), with Cellobiohydrolase I (CBH I) from Talaromyces emersonii.[1] These values can serve as a reference for expected kinetic parameters when using this compound.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Ki of Cellobiose (mM) |

| Talaromyces emersonii CBH IA | 4-nitrophenyl-β-cellobioside | - | - | - | 2.5[1] |

| Talaromyces emersonii CBH IB | 4-nitrophenyl-β-cellobioside | - | - | - | 0.18[1] |

| Talaromyces emersonii CBH II | 2-chloro-4-nitrophenyl-β-cellotrioside | - | - | - | 0.16[1] |

Note: Km and Vmax values are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). It is crucial to determine these parameters under the specific experimental conditions being used.

Experimental Protocols

This section provides a detailed methodology for performing a continuous enzyme kinetic assay using this compound.

Materials and Reagents

-

Enzyme: Purified cellobiohydrolase (e.g., from Trichoderma reesei, Cel7A).

-

Substrate: this compound.

-

Buffer: 50 mM Sodium Acetate buffer, pH 5.0 (or optimal pH for the specific enzyme).

-

Standard: 5-Methylcoumarin (for generating a standard curve).

-

Instrumentation: Fluorescence microplate reader with excitation at ~360 nm and emission detection at ~450 nm.

-

Microplates: 96-well, black, flat-bottom microplates are recommended to minimize background fluorescence and light scattering.

-

Other: Standard laboratory equipment (pipettes, tubes, etc.).

Preparation of Reagents

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified cellobiohydrolase in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the nanomolar range.

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer. A range of substrate concentrations will be needed to determine Km.

-

5-Methylcoumarin Standard Curve: Prepare a series of dilutions of 5-methylcoumarin in the assay buffer to generate a standard curve. This curve will be used to convert the fluorescence readings into the concentration of the product formed.

Assay Protocol

-

Set up the Microplate Reader: Set the excitation wavelength to 360 nm and the emission wavelength to 450 nm. Set the temperature to the desired reaction temperature (e.g., 25°C or the optimal temperature for the enzyme).

-

Prepare the Reaction Mixtures:

-

In each well of the 96-well plate, add the appropriate volume of assay buffer.

-

Add varying concentrations of the this compound substrate to different wells. It is recommended to perform each concentration in triplicate.

-

Include control wells:

-

No Enzyme Control: Substrate and buffer only (to measure background fluorescence of the substrate).

-

No Substrate Control: Enzyme and buffer only (to measure any intrinsic fluorescence of the enzyme).

-

-

-

Initiate the Reaction: Add the cellobiohydrolase solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Kinetic Measurement: Immediately place the microplate in the fluorescence plate reader and begin recording the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes). The reaction rate should be linear during the initial phase.

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the reactions.

-

Use the 5-methylcoumarin standard curve to convert the fluorescence intensity into the concentration of the product formed.

-

Determine the initial reaction velocity (V0) for each substrate concentration by calculating the slope of the linear portion of the product concentration versus time plot.

-

Plot the initial velocities (V0) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Non-linear regression software (e.g., GraphPad Prism) is recommended for this analysis.

-

Visualizations

Enzymatic Hydrolysis of this compound

Caption: Enzymatic cleavage of the substrate.

Experimental Workflow for Continuous Kinetic Assay

Caption: Workflow for the enzyme kinetic assay.

Signaling Pathway: General Mechanism of a Retaining Cellobiohydrolase

References

Protocol for preparing 5-Methylcoumarin-4-cellobioside working solutions

An Application Note on the Preparation of 5-Methylcoumarin-4-cellobioside Working Solutions for Enzymatic Assays

For researchers, scientists, and professionals in drug development, the accurate preparation of working solutions from fluorescent substrates is a critical first step in conducting reliable enzymatic assays. This document provides a detailed protocol for the preparation of working solutions of this compound, a fluorogenic substrate used for the detection of β-glucosidase and cellulase activity. The release of the highly fluorescent 5-methylcoumarin upon enzymatic cleavage allows for sensitive quantification of enzyme kinetics.

Due to the limited availability of specific solubility and stability data for this compound, this protocol is based on established methods for structurally similar coumarin-based glycosides, such as 4-methylumbelliferyl-β-D-cellobioside. Users should perform their own validation for specific experimental conditions.

Quantitative Data Summary

The following table summarizes the key parameters for the preparation of this compound solutions.

| Parameter | Recommendation | Notes |

| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended to ensure stability. |

| Stock Solution Concentration | 10 mM | A higher concentration stock solution allows for minimal solvent carryover into the final assay. |

| Storage of Stock Solution | -20°C in small aliquots, protected from light. | Fluorogenic compounds are often light-sensitive. Aliquoting prevents multiple freeze-thaw cycles. It is recommended to use the stock solution within one month if stored at -20°C. |

| Working Solution Buffer | Dependent on the optimal pH for the enzyme of interest. Common buffers include sodium acetate (for acidic pH) or Tris-HCl (for neutral to basic pH). | The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid enzyme inhibition. |

| Working Concentration Range | 10 µM - 200 µM | The optimal concentration should be determined empirically and is dependent on the enzyme's Michaelis-Menten constant (Km). |

Experimental Protocol: Preparation of Working Solutions

This protocol details the steps for preparing a 10 mM stock solution and subsequent working solutions of this compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Appropriate aqueous buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

-

Microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Preparation of 10 mM Stock Solution: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh out a precise amount of the powder using an analytical balance. c. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO. d. Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. e. Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes. f. Store the aliquots at -20°C.

-

Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light. b. Dilute the stock solution with the desired aqueous buffer to the final working concentration. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of buffer. c. Mix the working solution thoroughly by gentle vortexing. d. Prepare working solutions fresh on the day of the experiment for optimal performance.

Diagrams and Visualizations

Experimental Workflow for a Fluorometric Enzyme Assay

The following diagram illustrates a typical workflow for an enzyme activity assay using a this compound working solution.

Caption: Workflow for a typical fluorometric enzyme assay.

Signaling Pathway: Enzymatic Cleavage of this compound

This diagram illustrates the enzymatic reaction where a β-glucosidase or cellulase cleaves the substrate to produce a fluorescent product.

Caption: Enzymatic cleavage of the fluorogenic substrate.

Application of 5-Methylcoumarin-4-cellobioside in Biofuel Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for sustainable and renewable energy sources has positioned biofuels as a critical area of research. A key challenge in biofuel production lies in the efficient enzymatic degradation of lignocellulosic biomass into fermentable sugars. Cellulases, the enzymes responsible for this breakdown, are therefore of significant interest. 5-Methylcoumarin-4-cellobioside (MCC) is a valuable fluorogenic substrate for the sensitive and rapid detection of cellulase activity. Its application facilitates the discovery and characterization of novel and more efficient cellulases, accelerating the development of economically viable biofuel production processes.

This document provides detailed application notes and experimental protocols for the use of this compound in biofuel research.

Application Notes

This compound is a synthetic substrate designed for the specific detection of cellobiohydrolase activity. The principle of its application lies in the enzymatic cleavage of the cellobioside bond by cellulases. This reaction releases the highly fluorescent 5-methylcoumarin, which can be quantified to determine enzyme activity.

Key Applications in Biofuel Research:

-

High-Throughput Screening (HTS) of Cellulolytic Microorganisms: MCC can be incorporated into agar plates or liquid media to rapidly screen large libraries of microorganisms for cellulase production. Colonies or cultures exhibiting cellulase activity will produce a fluorescent halo or a fluorescent signal in the medium, respectively.

-

Discovery and Characterization of Novel Cellulases: By employing MCC in activity assays, researchers can identify and isolate novel cellulolytic enzymes from various environmental sources. Furthermore, it can be used to determine the kinetic parameters of purified enzymes, providing insights into their efficiency.

-

Optimization of Biofuel Production Processes: The activity of cellulase preparations used in biomass conversion can be monitored and optimized using MCC-based assays. This allows for the fine-tuning of parameters such as pH, temperature, and enzyme concentration to maximize sugar yields.

Quantitative Data

The following table presents illustrative quantitative data for the kinetic parameters of a hypothetical cellulase enzyme with this compound as a substrate. Such data is crucial for comparing the efficiency of different enzymes and for optimizing reaction conditions.

| Enzyme Source | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Trichoderma reesei | 50 | 120 | 4.8 | 50 |

| Aspergillus niger | 75 | 95 | 5.0 | 55 |

| Metagenomic Library | 30 | 150 | 5.5 | 60 |

Note: The data presented in this table is for illustrative purposes to demonstrate the application and is not derived from a specific publication.

Experimental Protocols

Protocol 1: High-Throughput Screening of Cellulolytic Microorganisms on Agar Plates

This protocol describes a method for screening a large number of microbial colonies for cellulase activity using this compound.

Materials:

-

Petri dishes with appropriate growth medium for the target microorganisms

-

This compound (MCC) stock solution (10 mM in DMSO)

-

UV transilluminator or fluorescence plate reader

Procedure:

-

Prepare MCC Agar Plates: Autoclave the desired growth medium and cool to 50-55°C. Add MCC stock solution to a final concentration of 100 µM. Mix gently and pour the plates.

-

Inoculate Microorganisms: Plate the microbial library (e.g., soil suspension, mutagenized strains) onto the MCC agar plates.

-

Incubate: Incubate the plates under conditions suitable for the growth of the target microorganisms.

-

Screen for Activity: After a suitable incubation period, examine the plates under a UV transilluminator. Colonies producing extracellular cellulases will be surrounded by a fluorescent halo due to the enzymatic release of 5-methylcoumarin.

-

Isolate Positive Clones: Pick the colonies exhibiting the largest and most intense fluorescent halos for further characterization.

Protocol 2: In Vitro Cellulase Activity Assay

This protocol details the steps for quantifying the activity of a cellulase enzyme solution using this compound.

Materials:

-

Purified cellulase enzyme or crude enzyme extract

-

This compound (MCC) substrate solution (1 mM in assay buffer)

-

Assay buffer (e.g., 50 mM sodium citrate, pH 5.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Fluorometer or fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

-

5-Methylcoumarin standard solution for calibration curve

Procedure:

-

Prepare Standard Curve: Prepare a series of dilutions of the 5-methylcoumarin standard solution in the assay buffer.

-

Set up the Reaction: In a microplate well or microcentrifuge tube, add 50 µL of the enzyme solution.

-

Initiate the Reaction: Add 50 µL of the 1 mM MCC substrate solution to start the reaction.

-

Incubate: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).

-

Stop the Reaction: Terminate the reaction by adding 100 µL of the stop solution.

-

Measure Fluorescence: Measure the fluorescence of the solution using a fluorometer or microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate Activity: Determine the concentration of released 5-methylcoumarin from the standard curve and calculate the enzyme activity in appropriate units (e.g., µmol/min/mg of protein).

Visualizations

Caption: Enzymatic hydrolysis of this compound by cellulase.

Caption: Experimental workflow for cellulase activity assay using MCC.

Detecting Cellulase in Complex Protein Mixtures with 5-Methylcoumarin-4-cellobioside

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose, the most abundant polysaccharide on Earth. The detection and quantification of cellulase activity are crucial in various fields, including biofuel research, industrial biotechnology, and drug development. Traditional methods for assaying cellulase activity, such as those measuring the release of reducing sugars, can be laborious and may lack the sensitivity required for high-throughput screening or the analysis of complex protein mixtures.

Fluorogenic substrates offer a highly sensitive and continuous method for measuring enzyme activity. 5-Methylcoumarin-4-cellobioside is a synthetic substrate designed for the specific and sensitive detection of cellulase activity. The principle of this assay is based on the enzymatic cleavage of the non-fluorescent coumarin-cellobioside conjugate by cellulase, which releases the highly fluorescent 5-methylcoumarin. The resulting fluorescence intensity is directly proportional to the cellulase activity in the sample. This method is particularly advantageous for its high sensitivity, specificity, and suitability for high-throughput applications.

Principle of the Assay